molecular formula C18H13F3N4O2S B2576210 N-(2,6-difluorobenzyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide CAS No. 941988-94-9

N-(2,6-difluorobenzyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide

Cat. No.: B2576210
CAS No.: 941988-94-9
M. Wt: 406.38
InChI Key: OPQPXXFEXGLMAM-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a thiazole ring, a urea linkage, and multiple fluorine atoms. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under basic conditions.

    Introduction of the Urea Linkage: The urea linkage is introduced by reacting an isocyanate derivative with an amine group. In this case, 3-(4-fluorophenyl)urea can be synthesized by reacting 4-fluoroaniline with an appropriate isocyanate.

    Attachment of the Benzyl Group: The final step involves the attachment of the 2,6-difluorobenzyl group to the thiazole-4-carboxamide moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2,6-difluorobenzyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorobenzyl)-2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxamide: Similar structure with a chlorine atom instead of a fluorine atom on the phenyl ring.

    N-(2,6-difluorobenzyl)-2-(3-(4-methylphenyl)ureido)thiazole-4-carboxamide: Similar structure with a methyl group instead of a fluorine atom on the phenyl ring.

Uniqueness

N-(2,6-difluorobenzyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide is unique due to the presence of multiple fluorine atoms, which can enhance its chemical stability, lipophilicity, and biological activity

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[(4-fluorophenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O2S/c19-10-4-6-11(7-5-10)23-17(27)25-18-24-15(9-28-18)16(26)22-8-12-13(20)2-1-3-14(12)21/h1-7,9H,8H2,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQPXXFEXGLMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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